![molecular formula C28H38O6 B14242292 1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene) CAS No. 213777-82-3](/img/structure/B14242292.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is an organic compound characterized by its unique structure, which includes two 2,6-dimethoxy-4-vinylphenoxy groups attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane typically involves the reaction of 2,6-dimethoxy-4-vinylphenol with 1,8-dibromooctane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties of polymers. Additionally, the phenoxy groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
1,8-Bis(2,6-dimethoxyphenoxy)octane: Lacks the vinyl groups, resulting in different reactivity and applications.
1,8-Bis(4-vinylphenoxy)octane: Lacks the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. The methoxy groups enhance solubility and stability, while the vinyl groups provide sites for further chemical modification and polymerization.
Properties
CAS No. |
213777-82-3 |
|---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-ethenyl-2-[8-(4-ethenyl-2,6-dimethoxyphenoxy)octoxy]-1,3-dimethoxybenzene |
InChI |
InChI=1S/C28H38O6/c1-7-21-17-23(29-3)27(24(18-21)30-4)33-15-13-11-9-10-12-14-16-34-28-25(31-5)19-22(8-2)20-26(28)32-6/h7-8,17-20H,1-2,9-16H2,3-6H3 |
InChI Key |
BTSPUQYRQURXCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCCCCCCOC2=C(C=C(C=C2OC)C=C)OC)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
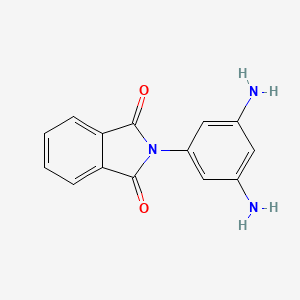

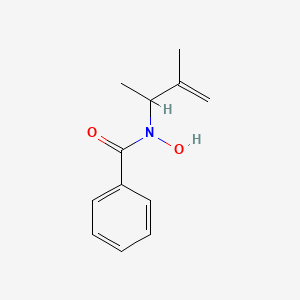
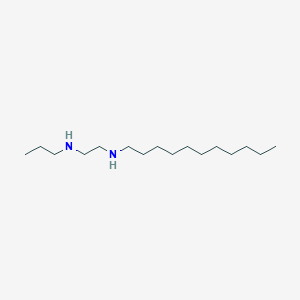
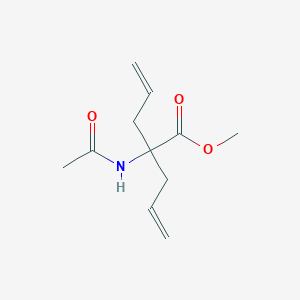
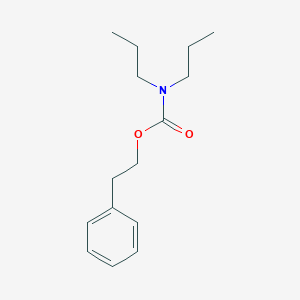
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
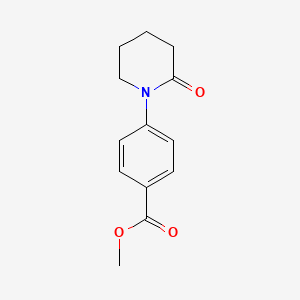
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
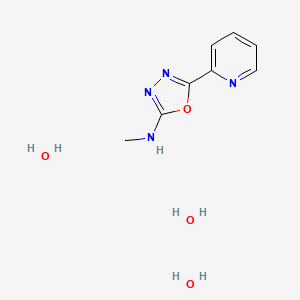

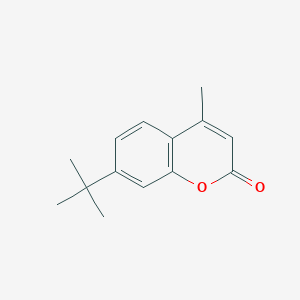
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
